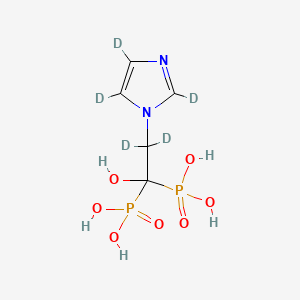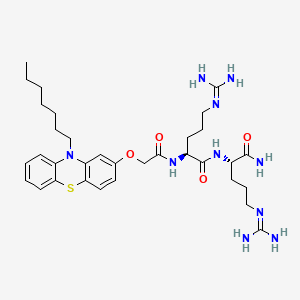
Zoledronic acid-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoledronic acid-D5 is a deuterated form of zoledronic acid, a nitrogen-containing bisphosphonate. Zoledronic acid is widely used in the treatment of various bone diseases, including osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors . The deuterated form, this compound, contains five deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zoledronic acid-D5 typically involves the bis-phosphonation of 2-(1H-imidazol-1-yl)acetic acid . The process begins with the synthesis of 2-(1H-imidazol-1-yl)acetic acid (IAA) from imidazole using a substitution reaction to introduce the carboxylic acid onto the ring. The IAA is then converted to its hydrochloride form, which undergoes phosphonation using phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves a multi-stage process. The key steps include the synthesis of IAA methyl ester, ester hydrolysis to produce IAA, preparation of IAA hydrochloride, and phosphonation of IAA hydrochloride. The phosphonation intermediate is hydrolyzed by refluxing in water, sometimes with the addition of concentrated hydrochloric acid, followed by isolation and purification of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Zoledronic acid-D5 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative degradation, particularly at elevated temperatures.
Substitution: The imidazole ring in this compound can participate in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various oxidized derivatives and substituted imidazole compounds .
Aplicaciones Científicas De Investigación
Zoledronic acid-D5 has a wide range of scientific research applications:
Mecanismo De Acción
Zoledronic acid-D5 exerts its effects by inhibiting the enzyme farnesyl diphosphate synthase, which is involved in the mevalonate pathway . This inhibition prevents the prenylation of small GTPase signaling proteins, leading to the suppression of osteoclast-mediated bone resorption . The high affinity of this compound for hydroxyapatite in bone tissue allows it to selectively target areas of active bone remodeling .
Comparación Con Compuestos Similares
Similar Compounds
Ibandronic acid: Another nitrogen-containing bisphosphonate used to treat osteoporosis and bone metastases.
Minodronic acid: A bisphosphonate with similar indications but different pharmacokinetic properties.
Risedronic acid: Used for the treatment of osteoporosis and Paget’s disease of bone.
Uniqueness
Zoledronic acid-D5 is unique due to its deuterated structure, which can enhance its metabolic stability and reduce the rate of degradation compared to non-deuterated bisphosphonates . This can potentially lead to improved efficacy and reduced side effects in clinical applications .
Propiedades
Fórmula molecular |
C5H10N2O7P2 |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
[2,2-dideuterio-1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,3D2,4D |
Clave InChI |
XRASPMIURGNCCH-VXRQXWAGSA-N |
SMILES isomérico |
[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
SMILES canónico |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)





![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)



![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
